1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea
Description
This compound (referred to as 11f in ) is a urea derivative featuring a 3-chlorophenyl group and a 1,3-thiazole ring substituted with a 4-fluorophenyl moiety. Its molecular formula is C₁₆H₁₁ClFN₃OS, with an ESI-MS m/z of 500.2 [M+H]+ and a synthetic yield of 85.1% . The urea core links aromatic and heterocyclic components, a design common in kinase inhibitors and multitarget agents.
Properties
Molecular Formula |
C16H11ClFN3OS |
|---|---|
Molecular Weight |
347.8 g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea |
InChI |
InChI=1S/C16H11ClFN3OS/c17-11-2-1-3-13(8-11)19-15(22)21-16-20-14(9-23-16)10-4-6-12(18)7-5-10/h1-9H,(H2,19,20,21,22) |
InChI Key |
IOIRNMCZBKJXGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Thioamide Preparation
A precursor thioamide, such as 2-(3-aminopropyl)thioamide , is synthesized from 3-aminopropionitrile through benzoylation followed by treatment with sodium hydrosulfide (NaHS) and magnesium chloride in dimethylformamide (DMF). For example:
Thiazole Ring Closure
The thioamide reacts with 2-bromo-1-(4-fluorophenyl)ethan-1-one in ethanol or THF under reflux or at room temperature to form the thiazole core. Key parameters include:
Table 1: Representative Thiazole Synthesis Data
| Bromo Ketone Derivative | Thioamide | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| 2-bromo-1-(4-fluorophenyl)ethanone | 2-(3-aminopropyl)thioamide | 6 | 85 |
| 2-bromo-1-(3-chlorophenyl)ethanone | Same as above | 8 | 78 |
Alternative Pathways and Modifications
Isocyanate-Free Routes
In some cases, urea derivatives are synthesized via carbodiimide-mediated coupling of amines with carboxylic acids, though this method is less common for aryl ureas. For example:
-
Thiazol-2-amine + 3-chlorophenyl carbamic acid → Urea (using EDCI/HOBt, 55% yield).
Solid-Phase Synthesis
Recent advances utilize resin-bound intermediates for iterative coupling, improving purity and scalability. A patent describes:
Analytical Characterization
Critical quality control steps include:
-
HPLC : Purity >95% (C18 column, acetonitrile/water gradient).
-
NMR : Distinct signals for urea NH (δ 8.9–9.2 ppm) and thiazole C-H (δ 7.5–8.1 ppm).
Challenges and Optimization
Regioselectivity
Competing reactions during thiazole formation may yield 2- or 4-substituted isomers. Using electron-deficient aryl bromo ketones (e.g., 4-fluorophenyl) favors the desired 4-substituted product.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-N’-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that derivatives of thiazole compounds, including 1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea, exhibit promising antimicrobial activities. A study highlighted the effectiveness of thiazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium (VRE). The presence of chlorine and fluorine substituents in the aromatic rings enhances the lipophilicity and electrophilicity of these compounds, contributing to their antimicrobial potency .
Table 1: Antimicrobial Activity Data
| Compound | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(3-Chlorophenyl)-3-[4-(4-Fluorophenyl)... | Methicillin-resistant S. aureus | 2 µg/mL |
| 1-(3-Chlorophenyl)-3-[4-(4-Fluorophenyl)... | Vancomycin-resistant E. faecium | 16 µg/mL |
| N-2,5-Dimethylphenylthioureido Acid Deriv. | Candida auris | >64 µg/mL |
Anticancer Activity
In vitro studies have shown that certain thiazole derivatives possess anticancer properties. For instance, compounds derived from thiazole structures have been tested against various cancer cell lines, demonstrating significant cytotoxic effects. The compound's ability to inhibit cell proliferation in colorectal cancer cells (Caco-2) was particularly noted, with some derivatives showing enhanced activity compared to standard chemotherapeutics .
Case Study 1: Antimicrobial Efficacy
A recent study focused on synthesizing novel thiazole derivatives for their antimicrobial properties. The study found that specific substitutions on the thiazole ring significantly enhanced activity against drug-resistant strains of bacteria. Notably, compounds with chlorinated phenyl groups exhibited superior efficacy compared to their non-chlorinated counterparts .
Case Study 2: Anticancer Research
Another investigation explored the anticancer potential of thiazole derivatives against various cancer cell lines. The results indicated that modifications on the thiazole ring could lead to compounds with potent anticancer properties, making them suitable candidates for further development as therapeutic agents .
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-N’-[4-(4-FLUOROPHENYL)-1,3-THIAZOL-2-YL]UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogues
Substituent Variations and Physicochemical Properties
Key structural variations among analogues include halogen positioning (Cl, F, CF₃), aryl group substitutions, and heterocycle modifications. These changes influence molecular weight, polarity, and bioactivity:
Key Observations :
- Halogen Effects: The 3-Cl substituent in 11f vs.
- Trifluoromethyl Impact : 11k (CF₃ substitution) shows the highest molecular weight (568.2), which may reduce solubility but improve metabolic stability .
- Heterocycle Variations : T.2 replaces the thiazole with a triazole, simplifying the structure but possibly altering kinase selectivity .
Antiangiogenic and Kinase Inhibition
- The thiazole ring in 11f may enhance π-π stacking with kinase domains compared to triazoles.
- AK2 (): Incorporates a thienopyrimidine-thiazole scaffold, likely targeting ATP-binding pockets in kinases. The absence of a fluorophenyl group may reduce off-target effects .
Immunomodulatory Effects
- T.14 (): A 4-chlorophenyl urea derivative enhances PD-L1 and c-Myc protein inhibition, suggesting that chloroaryl groups synergize with immunomodulatory pathways. 11f’s 3-Cl-phenyl group may exhibit similar effects .
Crystallographic and Conformational Analysis
- Isostructural Analogues (): Compounds 4 and 5 (fluorophenyl/thiazole derivatives) crystallize in triclinic P 1 symmetry with planar conformations. The perpendicular orientation of one fluorophenyl group in these structures suggests 11f may adopt similar packing, influencing solubility and stability .
- Impact of Halogen Position : 3-Chlorophenyl in 11f vs. 4-chlorophenyl in T.14 () could alter molecular planarity, affecting crystal lattice energy and bioavailability.
Biological Activity
The compound 1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea is a member of the thiazole family, which has garnered attention for its diverse biological activities, particularly in antibacterial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The molecular formula of this compound is . The structural features include:
- Chlorophenyl group : Contributes to the lipophilicity and potential interaction with biological targets.
- Fluorophenyl group : Enhances metabolic stability and bioactivity.
- Thiazole ring : Known for its role in various pharmacological activities.
Antibacterial Activity
Research indicates that compounds containing thiazole moieties exhibit significant antibacterial properties. Specifically, studies have shown that derivatives similar to this compound demonstrated effective inhibition against bacteria such as Staphylococcus aureus and Chromobacterium violaceum.
Case Study: Antibacterial Screening
In a study evaluating various thiazole derivatives, it was found that the compound exhibited an IC50 value of approximately 12 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity compared to standard antibiotics .
| Compound | Target Bacteria | IC50 (µg/mL) |
|---|---|---|
| 1 | Staphylococcus aureus | 12 |
| 2 | Chromobacterium violaceum | 15 |
Anticancer Activity
The anticancer potential of thiazole derivatives has also been extensively documented. The compound is believed to induce apoptosis in cancer cells through various mechanisms, including inhibition of cell proliferation and interference with cell cycle regulation.
Research Findings on Anticancer Activity
A recent study reported that similar thiazole-containing compounds exhibited significant cytotoxicity against several cancer cell lines, including A549 (lung cancer) and MCF-7 (breast cancer). The compound's IC50 values were found to be in the range of 5–20 µM , demonstrating its potential as an anticancer agent .
| Cell Line | IC50 (µM) |
|---|---|
| A549 | 10 |
| MCF-7 | 15 |
The proposed mechanisms for the biological activity of this compound include:
- Inhibition of DNA synthesis : By interfering with nucleic acid metabolism.
- Induction of oxidative stress : Leading to apoptosis in cancer cells.
- Disruption of cellular signaling pathways : Particularly those involved in cell growth and survival.
Q & A
Basic Questions
Q. What are the optimal synthetic routes for 1-(3-Chlorophenyl)-3-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]urea?
- Methodological Answer : The compound can be synthesized via a two-step approach:
Thiazole Core Formation : React 4-(4-fluorophenyl)-1,3-thiazol-2-amine with chloroacetic acid under reflux in ethanol to form the thiazole intermediate.
Urea Coupling : React the intermediate with 3-chlorophenyl isocyanate in dichloromethane (DCM) at 0–5°C for 12 hours, using triethylamine as a base to neutralize HCl byproducts. Yield optimization (70–85%) requires strict temperature control and inert conditions .
- Key Parameters : Solvent polarity (DCM > acetonitrile), stoichiometric ratios (1:1.2 amine:isocyanate), and reaction time (12–24 hours) significantly impact purity.
Q. How is the compound characterized structurally?
- Methodological Answer : Use a combination of:
- NMR Spectroscopy : H and C NMR to confirm urea NH protons (δ 8.2–8.5 ppm) and aromatic/thiazole carbons.
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., N–H⋯N interactions between urea and thiazole groups) .
- Mass Spectrometry : ESI-MS in positive mode to verify molecular ion [M+H] at m/z 387.
Q. What preliminary biological assays are recommended for screening?
- Methodological Answer :
- Kinase Inhibition : Screen against EGFR or VEGFR2 kinases using fluorescence-based assays (IC determination).
- Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values).
- Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity indices .
Advanced Research Questions
Q. How do structural modifications impact biological activity?
- Methodological Answer : Conduct structure-activity relationship (SAR) studies:
- Substituent Effects : Replace the 3-chlorophenyl group with electron-withdrawing (e.g., NO) or donating (e.g., OCH) groups to modulate binding affinity.
- Thiazole Variants : Compare activity of 1,3-thiazole vs. 1,2,4-thiadiazole derivatives.
- Data Analysis : Use molecular docking (AutoDock Vina) to correlate substituent effects with binding poses in kinase active sites .
Q. How stable is the compound under physiological conditions?
- Methodological Answer :
- pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient).
- Metabolic Stability : Use liver microsomes (human/rat) to assess CYP450-mediated metabolism. Measure half-life (t) and intrinsic clearance .
- Key Finding : The urea bond is susceptible to hydrolysis at pH < 3, requiring prodrug strategies for oral administration.
Q. How to resolve contradictions in reported biological data?
- Methodological Answer :
- Assay Validation : Cross-validate IC values using orthogonal methods (e.g., radiometric vs. fluorescence assays).
- Batch Purity : Ensure compound purity (>95% by HPLC) to exclude confounding effects from impurities.
- Example : Discrepancies in antifungal activity (MIC 8–32 µg/mL) may arise from variations in fungal strain virulence or culture media .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
